molecular formula C46H70N14O12S B14749465 Urechistachykinin II acetate

Urechistachykinin II acetate

Cat. No.: B14749465
M. Wt: 1043.2 g/mol
InChI Key: JKXWWLSDWNILSO-NHBXGCAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urechistachykinin II acetate (Uru-TK II acetate) is an invertebrate tachykinin-related peptide (TRP) isolated from the echiuroid worm Urechis unicinctus. Structurally, it features a conserved C-terminal motif (F-X-G-Y-R-NH2) common to tachykinin peptides, which is critical for its bioactivity . The peptide has a molecular weight of 983.15 Da and a sequence of AAGMGFFGAR-NH2 . Urechistachykinin II exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Micrococcus luteus), Gram-negative bacteria (e.g., Escherichia coli), and fungi, with minimal hemolytic effects, making it a promising candidate for antimicrobial drug development .

Properties

Molecular Formula

C46H70N14O12S

Molecular Weight

1043.2 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1

InChI Key

JKXWWLSDWNILSO-NHBXGCAESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Urechistachykinin I

Urechistachykinin I (Uru-TK I) is the closest structural analogue, sharing the same C-terminal region but differing in molecular weight (1236.38 Da) and sequence modifications . Both peptides are derived from Urechis unicinctus and exhibit antimicrobial activity. However, Urechistachykinin II demonstrates broader efficacy at lower concentrations. For example:

  • Urechistachykinin II inhibits R. galegae at 50–100 µg/mL, while Urechistachykinin I requires higher concentrations for similar effects .
  • Synthetic derivatives of Urechistachykinin II (e.g., TRP2-TINF) modified with norleucine substitutions show retained activity at 164 µM, whereas unmodified Urechistachykinin I derivatives (TRP1-TINF) require 128 µM .

Table 1: Structural and Functional Comparison of Urechistachykinin I and II

Parameter Urechistachykinin I Acetate Urechistachykinin II Acetate
Molecular Weight 1236.38 Da 983.15 Da
Sequence Not fully disclosed AAGMGFFGAR-NH2
Antimicrobial Spectrum Gram-positive, Gram-negative Gram-positive, Gram-negative, Fungi
Effective Concentration 128 µM (TRP1-TINF) 50–100 µg/mL

Functional Analogues: Antimicrobial Peptides

Plantaricin JLA-9

Plantaricin JLA-9, isolated from Lactobacillus plantarum, demonstrates superior potency against Gram-negative bacteria (e.g., R. galegae) at concentrations as low as 10 µg/mL, compared to Urechistachykinin II’s 50 µg/mL .

Darobactin

Darobactin, a bicyclic peptide from Photorhabdus spp., inhibits Gram-negative pathogens at 25 µg/mL. While synthetic linear Darobactin in studies showed reduced efficacy, its natural form outperforms Urechistachykinin II in potency .

Table 2: Comparison with Functional Analogues

Parameter This compound Plantaricin JLA-9 Darobactin
Source Urechis unicinctus Lactobacillus plantarum Photorhabdus spp.
Molecular Weight 983.15 Da ~2,500 Da (estimated) 1,389 Da
Effective Concentration 50–100 µg/mL 10–100 µg/mL 25–100 µg/mL
Hemolytic Activity None Moderate None (natural form)

Mechanistic Analogues: Urease Inhibitors and Alkaloids

Compounds like Urease-IN-1 (IC50: 2.21 µM) and Urease-IN-2 (IC50: 0.94 µM) target urease enzymes, differing fundamentally from Urechistachykinin II’s direct antimicrobial action . Similarly, Usnic Acid (a lichen-derived dibenzofuran) and Uvaretin (a plant alkaloid) exhibit antibacterial activity but lack the tachykinin receptor interaction seen in Urechistachykinin II .

Key Research Findings and Limitations

  • Efficacy: Urechistachykinin II’s broad-spectrum activity is notable but requires higher concentrations than Plantaricin JLA-9 or Darobactin .

Table 3: Advantages and Limitations of this compound

Advantage Limitation
Non-hemolytic Lower potency vs. Plantaricin/Darobactin
Broad-spectrum activity Limited toxicity data
Structural stability (C-terminal motif) High effective concentrations required

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.